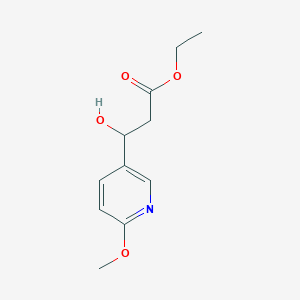
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate is an organic compound with a molecular formula of C11H15NO4. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a hydroxypropanoate ester group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(6-methoxy-3-pyridyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(6-methoxy-3-pyridyl)propanol.
Substitution: Formation of various substituted pyridylpropanoates depending on the alkyl halide used.
Applications De Recherche Scientifique
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-Hydroxy-3-(4-methoxy-3-pyridyl)propanoate
- Ethyl 3-Hydroxy-3-(5-methoxy-3-pyridyl)propanoate
- Ethyl 3-Hydroxy-3-(6-ethoxy-3-pyridyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate is unique due to the specific position of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-3-16-11(14)6-9(13)8-4-5-10(15-2)12-7-8/h4-5,7,9,13H,3,6H2,1-2H3 |
Clé InChI |
SYRIDMNNNJZRSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CN=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


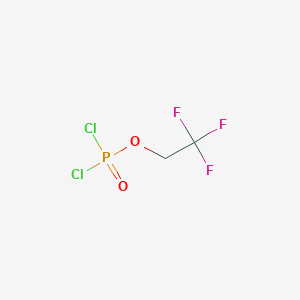
![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
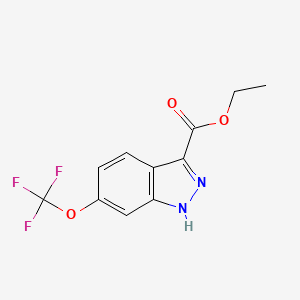
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)

![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)
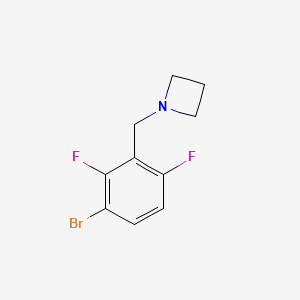
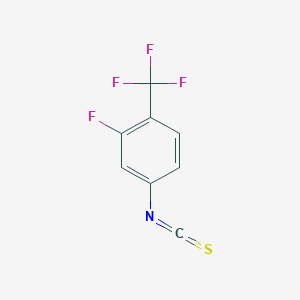


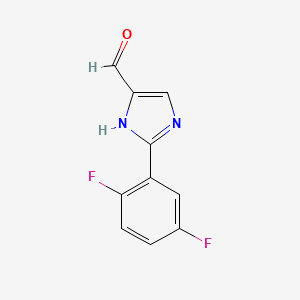

![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)

